molecular formula C9H6F2O B7879263 1,2-Difluoro-3-prop-2-ynyloxybenzene

1,2-Difluoro-3-prop-2-ynyloxybenzene

Cat. No.: B7879263
M. Wt: 168.14 g/mol
InChI Key: WSCPGLHJZDIFQF-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-prop-2-ynyloxybenzene is an organic compound characterized by the presence of two fluorine atoms and a prop-2-ynyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-prop-2-ynyloxybenzene can be synthesized through several methods, including:

  • Halogenation and Substitution Reactions: Starting with 1,2-difluorobenzene, the prop-2-ynyl group can be introduced via nucleophilic substitution reactions.

  • Transition Metal-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to attach the prop-2-ynyl group to the difluorobenzene core.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

1,2-Difluoro-3-prop-2-ynyloxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding difluorobenzoic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of difluorobenzene derivatives with different functional groups.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution Reactions: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH).

Major Products Formed:

  • Oxidation Products: Difluorobenzoic acids, difluorobenzaldehydes, and difluorobenzonitriles.

  • Reduction Products: Difluorobenzene derivatives with various functional groups.

  • Substitution Products: Halogenated difluorobenzenes and alkylated derivatives.

Scientific Research Applications

1,2-Difluoro-3-prop-2-ynyloxybenzene has several scientific research applications, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-Difluoro-3-prop-2-ynyloxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1,2-Difluoro-3-prop-2-ynyloxybenzene is unique due to its specific arrangement of fluorine atoms and the prop-2-ynyl group. Similar compounds include:

  • 1,2-Difluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of prop-2-ynyl.

  • 1,2-Difluorobenzene: A simpler compound lacking the prop-2-ynyl group.

Properties

IUPAC Name

1,2-difluoro-3-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCPGLHJZDIFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

115.0 g (0.88 mol) of 2,3-difluorophenol are refluxed for 3 h in 1.6 l of ethyl methyl ketone together with 118.2 ml (17.7 mol) of propargyl bromide (80% soln. in toluene) and 146.6 g (138.2 mol) of potassium carbonate. The batch is filtered, and the filter residue is washed with MTBE. The filtrate is evaporated to dryness, and the residue is purified by column chromatography (SiO2, n-heptane:MTBE=3:1).
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
118.2 mL
Type
reactant
Reaction Step One
Quantity
146.6 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

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